Cas no 33050-32-7 (6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one)
6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-Triazolo[4,3-b]pyridazin-3(2H)-one,6-chloro-
- 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- 6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
- 1,2,4-Triazolo[4,3-b]pyridazin-3(2H)-one, 6-chloro-
- MFCD01219639
- Z2512945972
- 11D-006
- D74346
- 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- 6-Chloro-1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one
- FT-0679994
- EN300-95885
- J-518485
- 33050-32-7
- 6-chloro-2,3-dihydro-s-triazolo[4,3-b]-pyridazin-3-one
- J-018991
- 3-hydroxy-6-chloro-1,2,4-triazolo[4,3-b]pyridazine
- 6-chloro-[1,2,4]-triazolo[4,3-b]pyridazin-3-ol
- SCHEMBL1243253
- 6-chloro-2,3-dihydro-s-triazolo[4,3-b]pyridazin-3-on
- OXXDECZCLRNVKK-UHFFFAOYSA-N
- 6-chloro-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
- 6-chloro-2,3-dihydro-s-triazolo[4,3-b]pyridazin-3-one
- CS-0081618
- 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-ol
- AMY31816
- AKOS005069489
- AKOS013059879
- DTXSID50423341
- BBL009690
- STK900146
- DA-06827
-
- MDL: MFCD01219639
- Inchi: 1S/C5H3ClN4O/c6-3-1-2-4-7-8-5(11)10(4)9-3/h1-2H,(H,8,11)
- InChI Key: OXXDECZCLRNVKK-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=NNC(N2N=1)=O
Computed Properties
- Exact Mass: 170.00000
- Monoisotopic Mass: 169.999538
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.1
- XLogP3: 0.2
Experimental Properties
- Density: 1.95
- Melting Point: 265-275°C
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.849
- PSA: 63.05000
- LogP: 0.07100
6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR111545-1g |
6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one |
33050-32-7 | 1g |
£30.00 | 2025-02-19 | ||
| Apollo Scientific | OR111545-5g |
6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one |
33050-32-7 | 5g |
£117.00 | 2025-02-19 | ||
| Apollo Scientific | OR111545-10g |
6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one |
33050-32-7 | 10g |
£194.00 | 2025-02-19 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CU057-50mg |
6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
33050-32-7 | 95+% | 50mg |
81.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CU057-200mg |
6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
33050-32-7 | 95+% | 200mg |
192.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CU057-1g |
6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
33050-32-7 | 95+% | 1g |
714.0CNY | 2021-07-14 | |
| TRC | C364628-50mg |
6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one |
33050-32-7 | 50mg |
$ 52.00 | 2023-09-08 | ||
| TRC | C364628-100mg |
6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one |
33050-32-7 | 100mg |
$ 69.00 | 2023-09-08 | ||
| TRC | C364628-500mg |
6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one |
33050-32-7 | 500mg |
$ 178.00 | 2023-09-08 | ||
| Chemenu | CM338451-1g |
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one |
33050-32-7 | 95%+ | 1g |
$282 | 2021-08-18 |
6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one Suppliers
6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
6-Chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one (CAS No. 33050-32-7): An Overview of Its Properties and Applications in Modern Research
6-Chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one (CAS No. 33050-32-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 6-chloropyridazinone, belongs to the class of triazolopyridazines and exhibits a unique combination of chemical and biological properties that make it a valuable candidate for various applications.
The molecular structure of 6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one consists of a triazolopyridazine core with a chlorine substituent at the 6-position. This specific arrangement confers the molecule with high stability and reactivity, making it an attractive scaffold for the development of novel drugs and chemical probes. The presence of the chlorine atom also influences the compound's electronic properties and solubility, which are crucial factors in its biological activity.
Recent studies have highlighted the potential of 6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one in various therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against kinases, which are key targets in cancer therapy. The ability to selectively target these enzymes without affecting other cellular processes makes these compounds promising candidates for the development of targeted therapies.
In addition to its enzymatic inhibition properties, 6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one has shown promise in modulating other biological processes. Studies have indicated that this compound can influence cell signaling pathways involved in inflammation and immune responses. This dual functionality opens up new avenues for its use in treating inflammatory diseases and autoimmune disorders.
The pharmacokinetic profile of 6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is another area of active research. Early studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are essential for ensuring that the compound reaches its intended target in vivo and maintains therapeutic concentrations over an extended period. Ongoing clinical trials are further elucidating the safety and efficacy of this compound in human subjects.
Synthetic methods for producing 6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one have been extensively studied to optimize yield and purity. One common approach involves the cyclization of appropriate precursors under controlled conditions. Advances in synthetic chemistry have led to more efficient and scalable methods for synthesizing this compound and its derivatives. These improvements are crucial for facilitating large-scale production and commercialization efforts.
The versatility of 6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one extends beyond its direct therapeutic applications. It serves as a valuable starting material for the synthesis of more complex molecules with diverse biological activities. For example, researchers have used this compound as a building block to create libraries of analogs with varying substituents at different positions on the triazolopyridazine ring. High-throughput screening techniques have been employed to identify lead compounds with enhanced potency and selectivity.
In conclusion, 6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one (CAS No. 33050-32-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for developing novel therapeutics targeting various diseases. Ongoing research continues to uncover new applications and optimize its use in both preclinical and clinical settings.
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